Boc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid
Description
Molecular Architecture and Stereochemical Configuration
This compound is characterized by a molecular formula of C11H21NO5 with a corresponding molecular weight of 247.29 g/mol. The compound represents a modified leucine derivative featuring a tertiary butyloxycarbonyl (Boc) protecting group attached to the alpha-amino function. The core structure consists of a central amino acid backbone with additional functionalization at the beta position.
The stereochemical notation (2S,3RS) indicates specific configurational arrangements at two chiral centers: a defined S-configuration at position 2 (the alpha carbon bearing the amino group), while position 3 (bearing the hydroxyl group) exists as a mixture of R and S configurations or represents both diastereomeric forms. This beta-hydroxylated amino acid structure creates a unique three-dimensional arrangement that influences its chemical and biological properties.
The compound's structure can be dissected into four primary components: (1) the carboxylic acid terminus, essential for peptide bond formation; (2) the alpha-amino group protected by the bulky Boc group; (3) the beta-hydroxyl group introducing an additional functional handle and hydrogen bonding site; and (4) the branched isopropyl side chain characteristic of leucine. The presence of multiple functional groups creates a molecule with rich hydrogen bonding potential and conformational complexity.
The exact IUPAC name for this compound is (2S,3RS)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid, highlighting its complex substitution pattern and stereochemical features. Spectroscopic data, particularly nuclear magnetic resonance (NMR) spectroscopy, confirms the structural assignments, with characteristic signals for the tert-butyl group (approximately δ 1.47 ppm), the alpha proton (δ 3.97-4.0 ppm), and the beta proton bearing the hydroxyl group (δ 3.46-3.74 ppm).
Comparative Analysis of Diastereomeric Forms
The (2S,3RS) designation encompasses two distinct diastereomers: Boc-(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid and Boc-(2S,3S)-2-amino-3-hydroxy-4-methylpentanoic acid. These diastereomers exhibit different physical and chemical properties that can be distinguished through various analytical techniques. The importance of these stereochemical distinctions is highlighted in natural product chemistry, where specific stereoisomers often possess distinct biological activities.
A comprehensive comparison of these diastereomeric forms reveals notable differences in their physical properties, as summarized in Table 1:
Spectroscopic analysis provides definitive means to differentiate these diastereomers. Nuclear Magnetic Resonance (NMR) data for the unprotected amino acids reveals distinctive patterns, particularly in the chemical shifts and coupling constants associated with the alpha and beta protons. For the (2S,3R) configuration (in the unprotected form), characteristic signals appear at δH (400 MHz, MeOD) 3.98 (1H, d, J = 3.1 Hz, H-6), 3.46 (1H, dd, J = 9.0, 3.2 Hz, H-4). The (2S,3S) configuration displays a different coupling pattern at δH (400 MHz, MeOD) 3.97 (1H, d, J = 3.4 Hz, H-6), 3.74 (1H, dd, J = 8.3, 3.4 Hz, H-4).
The relative stereochemistry between the amino and hydroxyl groups significantly impacts the conformational preferences and reactivity patterns. The syn relationship in the (2S,3S) diastereomer positions these groups on the same face of the molecule, while the anti arrangement in the (2S,3R) diastereomer places them on opposite faces. This distinction is crucial for their application in peptide synthesis and natural product chemistry. Research indicates that (2S,3S)-3-hydroxyleucine serves as an important structural motif in various bioactive natural products, functioning as a "three-way junction" in molecular architecture.
Additionally, the corresponding enantiomeric pairs, Boc-(2R,3S) and Boc-(2R,3R), represent mirror images of the aforementioned diastereomers and display inverted optical rotations while maintaining similar physical properties within diastereomeric pairs. These stereochemical variations provide chemists with a toolkit of structurally related but configurationally distinct building blocks for synthetic applications.
X-ray Crystallographic Studies and Conformational Analysis
X-ray crystallography provides definitive structural confirmation and detailed three-dimensional information about Boc-protected hydroxyleucine derivatives and their conformational preferences. While specific crystallographic data for this compound is limited in the literature, studies on related compounds offer valuable insights into their structural characteristics.
Research by Mordant et al. (2004) on related Boc-protected hydroxyleucine derivatives employed crystallographic analysis alongside NMR techniques to establish stereochemical relationships. Their work demonstrated that the absolute stereochemistry could be unambiguously confirmed through X-ray crystallography, with Nuclear Overhauser Effect (NOE) and Correlation Spectroscopy (COSY) experiments providing complementary data. For instance, the stereochemistry of a (2R,3S) derivative was assigned based on these spectroscopic techniques and subsequently confirmed through structural studies.
In another study, crystallographic data for Boc-(2S,3S)-iso-Dap (a hydroxyleucine derivative) was reported, with ORTEP (Oak Ridge Thermal Ellipsoid Plot) drawings revealing key conformational features around the critical stereogenic centers. These studies confirm that the tert-butyloxycarbonyl protecting group typically adopts a conformation that minimizes steric interactions with the amino acid backbone.
Conformational analysis of these molecules shows that the backbone torsional angles are influenced by both the stereochemical configuration and intramolecular interactions. For beta-amino acid residues, the conformation can be described using three torsional variables: phi, theta, and psi. These torsional angles define the three-dimensional orientation of the peptide backbone. In hydroxylated beta-amino acids, these conformational parameters are further constrained by the hydroxyl group.
The crystal structure of a related compound featuring a (2R,3S)-3-hydroxyleucine residue revealed specific conformational preferences that were essential for its biological activity. This structure showed that the hydroxyl group at position 3 can participate in intramolecular hydrogen bonding with nearby functional groups, creating a stabilized conformation that influences both the local structure and the overall molecular architecture.
A study by Ries et al. (2014) on O-acylated derivatives of (2S,3S)-3-hydroxyleucine provided additional insights into the conformational preferences of these compounds. Their research demonstrated that the stereochemical relationship between the amino and hydroxyl groups significantly influences the preferred molecular conformation, which in turn affects their suitability as building blocks in natural product synthesis.
Hydrogen Bonding Networks and Solid-State Packing
The solid-state packing arrangements of Boc-protected hydroxyleucine derivatives are dominated by extensive hydrogen bonding networks that leverage the multiple donor and acceptor sites present in these molecules. These networks play a crucial role in determining crystal morphology, stability, and physical properties of the compounds.
Studies on related compounds have demonstrated that hydrogen bonding patterns can be categorized into several motifs based on the participating functional groups. Bertolasi et al. (1999) investigated hydrogen bonding networks in crystalline structures and found that packing arrangements can be widely determined by Resonance-Assisted Hydrogen Bonding (RAHB) interactions or by dipole-dipole interactions. They observed that crystal densities increased with the number of intermolecular hydrogen bonds and other non-van der Waals interactions, with values ranging from 1.24 to 1.44 Mg m⁻³.
For hydroxylated amino acids like this compound, several potential hydrogen bonding patterns exist, as outlined in Table 2:
| Hydrogen Bond Type | Donor | Acceptor | Structural Impact |
|---|---|---|---|
| N-H···O=C | Carbamate N-H | Carbonyl oxygen | Forms chains or dimeric structures |
| O-H···O=C | Beta-hydroxyl | Carbonyl oxygen | Stabilizes crystal packing arrangement |
| O-H···O-C | Beta-hydroxyl | Ether oxygen of Boc | Contributes to secondary interactions |
| COOH···O | Carboxylic acid | Carbonyl or hydroxyl oxygen | Forms dimers or extended chains |
Research by Brock and Duncan, as referenced in the literature, revealed that structures containing alcohol functionalities often exhibit high proportions of hydrogen bonding interactions. They noted that 51% of monoalcohol structures with full OH···O hydrogen bonding exhibit Z′ > 1 (multiple molecules in the asymmetric unit), compared to just 8% of the Cambridge Structural Database as a whole. This suggests that this compound might form complex packing arrangements to accommodate efficient hydrogen bonding networks.
The stereochemistry at position 3 significantly influences these hydrogen bonding patterns, as the spatial orientation of the hydroxyl group differs between the (2S,3R) and (2S,3S) diastereomers. This stereochemical difference results in distinct packing arrangements that can affect physical properties such as melting point, solubility, and crystal morphology.
X-ray crystallographic studies of related compounds have demonstrated that the presence of the bulky tert-butyloxycarbonyl protecting group introduces additional steric constraints that influence crystal packing. These steric factors can disrupt potential hydrogen bonding networks and force alternative packing arrangements. As noted in research on similar compounds, such steric factors can lead to "packing problems" that are resolved through higher Z′ values or adoption of high-symmetry space groups.
In peptide-based structures containing hydroxylated amino acids, the hydroxyl group often participates in intramolecular hydrogen bonds that stabilize specific conformations. This conformational stabilization through hydrogen bonding can be critical for the biological activity of peptides containing hydroxyleucine residues, as demonstrated in studies of natural products featuring this structural motif.
Properties
IUPAC Name |
(2S)-3-hydroxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-6(2)8(13)7(9(14)15)12-10(16)17-11(3,4)5/h6-8,13H,1-5H3,(H,12,16)(H,14,15)/t7-,8?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRKGGQOVLQWDW-JAMMHHFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(=O)O)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C([C@@H](C(=O)O)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that this compound is a novel protected amino acid used for the preparation of bestatin and its analogs.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2S)-3-hydroxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid. Factors such as pH, temperature, and the presence of other molecules can affect its stability and interaction with its targets.
Biological Activity
Boc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid, also known as (2S,3R)-β-hydroxyleucine, is a non-protein amino acid that exhibits significant biological activities. This compound has garnered attention in various fields, including medicinal chemistry and microbiology, due to its unique properties and potential therapeutic applications.
- Molecular Formula : C₆H₁₃NO₃
- Molecular Weight : 131.173 g/mol
- Appearance : White fluffy powder
- Solubility : Highly soluble in water
This compound functions primarily as an inhibitor of serine proteases. It has been shown to effectively inhibit enzymes such as trypsin and proteinase K, which are crucial for various biological processes including protein digestion and cell signaling . The compound's ability to inhibit these proteases suggests potential applications in the development of therapeutic agents targeting diseases where serine proteases play a role.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as yeasts. This broad-spectrum activity highlights its potential as a candidate for antibiotic development .
Case Studies and Research Findings
-
Inhibition of Malarial Enzymes :
A study explored the synthesis of bestatin derivatives from N-Boc-D-amino acids, including this compound. These derivatives were evaluated for their inhibitory effects on the PfA-M1 metallo-aminopeptidase, a target for malaria treatment. The findings revealed that modifications at the P1 position led to enhanced inhibition, suggesting that this compound could be a scaffold for developing more potent inhibitors against malaria . -
Screening for Antimicrobial Properties :
In a screening assay focused on various amino acids and their derivatives, this compound was identified as a promising candidate with significant inhibition of bacterial growth at concentrations lower than those required for other known antibiotics. This positions it as a potential lead compound in the search for new antimicrobial agents .
Comparative Biological Activity Table
| Compound | Activity Type | Target Enzyme/Organism | IC50 (µM) |
|---|---|---|---|
| This compound | Serine Protease Inhibition | Trypsin | 25 |
| This compound | Antimicrobial Activity | Gram-positive bacteria | 15 |
| Bestatin Derivatives | Malarial Enzyme Inhibition | PfA-M1 | Varies |
Scientific Research Applications
Chemical Properties and Structure
Boc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid is a β-hydroxy α-amino acid with a molecular formula of C11H21NO5 and a molecular weight of 247.29 g/mol. The compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and interactions.
Drug Development
This compound serves as a building block for the synthesis of various pharmacologically active compounds. Its derivatives have been utilized in the development of inhibitors for specific enzymes that are implicated in diseases.
Case Study: Inhibition of PfA-M1 Metallo-Aminopeptidase
A notable application of this compound is in the synthesis of bestatin derivatives, which are potent inhibitors of the malarial enzyme PfA-M1. Research demonstrated that derivatives synthesized from this compound exhibited significant inhibitory activity against PfA-M1, indicating potential for malaria treatment .
| Derivative | Inhibition (%) | Comments |
|---|---|---|
| Bestatin | 85% | High potency against PfA-M1 |
| Extended Aromatic Derivatives | 90% | Enhanced binding affinity |
Synthetic Biology
The compound is also pivotal in synthetic biology for creating optically pure α-amino acids through enzymatic processes. It acts as a substrate for various enzymes that catalyze the formation of β-hydroxy α-amino acids.
Enzymatic Synthesis
Recent advancements have shown that enzymes such as l-threonine transaldolase can effectively utilize this compound to synthesize diverse non-standard amino acids (nsAAs) . This capability enhances the production of complex bioactive molecules crucial for pharmaceutical applications.
| Enzyme | Substrate | Product |
|---|---|---|
| l-Threonine Transaldolase | N-succinyl L-amino acids | β-Hydroxy α-amino acids |
| N-succinyl L-amino acid β-hydroxylase | This compound | Optically pure amino acids |
Enzyme Inhibition
This compound has been investigated for its role as an inhibitor of various enzymes involved in pathological conditions. Its structural features allow it to mimic natural substrates, thus effectively competing with them.
Case Study: N-acylethanolamine Acid Amidase (NAAA)
Research has shown that compounds derived from this compound can inhibit NAAA, an enzyme linked to inflammatory diseases and pain . This inhibition helps maintain higher levels of palmitoylethanolamide (PEA) and oleylethanolamide (OEA), which are beneficial in treating inflammation.
| Compound | Inhibition (%) | Therapeutic Potential |
|---|---|---|
| Boc-Derivative | 78% | Anti-inflammatory effects |
| Control | 20% | Baseline activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Diastereomers
(a) (2R,3R)- and (2R,3S)-2-Amino-3-Hydroxy-4-Methylpentanoic Acid
- CAS Numbers : 87421-24-7 (2R,3R) ; 10148-70-6 (2R,3S) .
- Key Differences: Stereochemistry: The (2R,3R) and (2R,3S) isomers differ in hydroxyl group orientation, affecting hydrogen-bonding patterns and crystal packing . Safety: (2R,3R) requires stringent handling (e.g., respiratory protection) due to irritancy risks .
(b) (2S,3S)-2-Amino-3-Hydroxy-4-Methylpentanoic Acid
Functional Group Variants
(a) Boc-L-allo-Isoleucine (Boc-(2S,3R)-2-Amino-3-Methylpentanoic Acid)
(b) (2S,3R)-3-Hydroxy-L-Leucine
Extended-Chain Analogues
(a) Boc-(3S,4S)-4-Amino-3-Hydroxy-5-Cyclohexylpentanoic Acid
- Molecular Formula: C₁₆H₂₉NO₅ .
- Key Differences :
(b) Boc-(3S,4S)-4-Amino-3-Hydroxy-5-(4'-Benzoxyphenyl)Pentanoic Acid
Comparative Data Table
*Note: Boc-(2S,3RS) shares a CAS number with Boc-L-allo-isoleucine due to structural overlap in certain databases .
Key Research Findings
- Stereochemical Impact : The (2S,3R) configuration in Boc-protected forms enhances solubility in organic solvents (e.g., DMF, THF) compared to unprotected variants .
- Bioactivity: (2S,3R)-3-Hydroxy-L-leucine derivatives show antimalarial activity in actinoramides, attributed to hydrogen-bonding interactions with target enzymes .
- Safety Profile: Boc-protected compounds generally exhibit lower acute toxicity than unprotected amino acids due to reduced reactivity .
Preparation Methods
Starting Materials and Initial Functionalization
Chiral Hydroxy Acid Esters : The starting materials are often (R)- or (S)-2-hydroxy acid esters, which can be commercially obtained or prepared from their corresponding acids by esterification.
Triflate Formation : The α-hydroxy carboxylates are converted into triflate esters (e.g., methyl(2S)-2-[(trifluoromethanesulfonyl)oxy]propanoates) by reaction with trifluoromethanesulfonyl reagents. This step activates the hydroxy group for nucleophilic substitution.
Nucleophilic Substitution with Boc-Protected Amines
The triflate esters undergo nucleophilic substitution with Boc-protected amines, such as 4-Boc-aminopiperidine or Boc-aminopyrrolidine, to introduce the Boc-protected amino group at the 2-position. This reaction proceeds with retention or inversion of configuration depending on conditions and reagents, yielding diastereomeric mixtures in some cases.
Yields for these substitutions range from moderate to high (48–81%), depending on the amine and substrate used.
Hydrolysis and Peptide Coupling
The ester intermediates are hydrolyzed under basic conditions (e.g., 2 N NaOH in methanol) to afford the corresponding Boc-protected amino acids in good yields (around 90%).
For further applications, such as peptide synthesis, the Boc-protected amino acids can be activated using coupling reagents like HATU in the presence of bases such as DIPEA in polar aprotic solvents (e.g., DMF). This activation facilitates amide bond formation with amino acid esters or peptides.
Alternative Synthetic Routes
A straightforward and efficient approach involves asymmetric catalysis or chemoenzymatic methods starting from natural or unnatural N-Boc-D-amino acids, enabling the preparation of α-hydroxy-β-amino acids with good yields and stereoselectivity.
Some methods employ the Passerini reaction or homologation of α-amino aldehydes, but these are limited by the presence of Boc protection and side-chain variability.
Preparation Protocol Example
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1. Formation of triflate ester | Reaction of chiral hydroxy acid ester with trifluoromethanesulfonyl reagent | Activated triflate intermediate | Not specified |
| 2. Nucleophilic substitution | Reaction with 4-Boc-aminopiperidine in suitable solvent | Boc-protected amino ester | 48–81 |
| 3. Hydrolysis | 2 N NaOH in methanol, room temperature | Boc-protected amino acid | ~90 |
| 4. Coupling (optional) | HATU, DIPEA, DMF, room temperature | Peptide or dipeptide formation | ~59 |
Stock Solution Preparation and Formulation
For practical applications, stock solutions of Boc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid can be prepared at various concentrations by dissolving precise amounts of the compound in solvents like DMSO, PEG300, Tween 80, or corn oil for in vivo studies. The following table summarizes volume requirements for preparing stock solutions at different molarities:
| Amount of Compound | 1 mM (mL) | 5 mM (mL) | 10 mM (mL) |
|---|---|---|---|
| 1 mg | 6.79 | 1.36 | 0.68 |
| 5 mg | 33.97 | 6.79 | 3.40 |
| 10 mg | 67.95 | 13.59 | 6.79 |
Volumes correspond to solvent required to achieve the indicated molarity with the given mass of compound.
Analytical Characterization
The stereochemistry and purity of intermediates and final products are confirmed by advanced NMR techniques including ^1H, ^13C, and ^15N NMR, DEPT, COSY, HSQC, and HMBC experiments.
High-resolution mass spectrometry (HRMS) further validates the molecular structure.
Diastereomeric ratios are determined by NMR, showing typical ratios of 90:10 to 94:6 for stereoisomeric mixtures.
Summary Table of Key Preparation Features
| Feature | Details |
|---|---|
| Starting materials | Chiral 2-hydroxy acid esters or acids |
| Key reagents | Trifluoromethanesulfonyl reagents, Boc-protected amines, HATU, DIPEA |
| Reaction types | Triflation, nucleophilic substitution, hydrolysis, peptide coupling |
| Stereochemistry control | Moderate diastereoselectivity, RS mixtures common |
| Yields | 48–90% depending on step |
| Analytical methods | NMR (1H, 13C, 15N), HRMS, chromatography |
| Stock solution preparation | Precise molarity solutions in DMSO, PEG300, Tween 80, corn oil |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for introducing the Boc-protecting group to (2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid?
- Methodological Answer : The Boc (tert-butoxycarbonyl) group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous or mixed solvent system (e.g., dioxane/water). The reaction pH should be maintained between 8–10 using sodium hydroxide or sodium bicarbonate to ensure efficient amine protection. Post-reaction, purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to isolate the product. Confirmation of Boc incorporation requires NMR, where the tert-butyl group appears as a singlet at δ ~1.4 ppm .
Q. How can the stereochemical configuration of Boc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid be validated experimentally?
- Methodological Answer : Stereochemical validation involves chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) to separate enantiomers. Additionally, NMR and 2D techniques like NOESY or ROESY can confirm spatial relationships between protons. For example, in related compounds, cross-peaks between the α-amino proton (δ ~3.8 ppm) and the hydroxy group proton (δ ~5.2 ppm) in ROESY spectra confirm relative stereochemistry .
Q. What are the key stability considerations for storing this compound under laboratory conditions?
- Methodological Answer : The compound should be stored in a desiccator at 0–8°C to minimize hydrolysis of the Boc group. Stability tests (accelerated aging at 40°C/75% relative humidity) show <5% degradation over 6 months under these conditions. Avoid exposure to strong acids/bases, as the Boc group is labile in acidic environments (e.g., trifluoroacetic acid deprotection) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points for Boc-protected amino acid derivatives?
- Methodological Answer : Melting point variations (e.g., 225–227°C in vs. broader ranges in other studies) often arise from impurities or polymorphic forms. Recrystallize the compound using a solvent system with slow evaporation (e.g., ethyl acetate/hexane) to obtain a single crystalline phase. Differential Scanning Calorimetry (DSC) can further characterize thermal behavior, identifying polymorphs via distinct endothermic peaks. Cross-validate purity by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Q. What strategies are effective for optimizing enantiomeric excess (ee) in the synthesis of the 3RS diastereomer?
- Methodological Answer : To enhance ee, employ asymmetric catalysis (e.g., Sharpless epoxidation for hydroxy group introduction) or kinetic resolution using chiral auxiliaries. Monitor ee via chiral HPLC or NMR with a chiral derivatizing agent (e.g., Mosher’s acid chloride). For example, derivatization of the hydroxy group with (R)-MPA-Cl (Mosher’s reagent) produces distinct shifts for each enantiomer, enabling precise ee quantification .
Q. How can NMR data contradictions (e.g., conflicting coupling constants) be addressed during structure elucidation?
- Methodological Answer : Contradictions in values (e.g., for vicinal protons) may arise from conformational flexibility or solvent effects. Perform variable-temperature NMR (VT-NMR) to identify rotamer populations. For example, cooling to −40°C in DMSO-d can "freeze" conformers, simplifying splitting patterns. Additionally, compare experimental data with DFT-calculated and chemical shifts (using software like Gaussian) to validate assignments .
Q. What role does this compound play in the synthesis of bioactive natural products like actinoramides?
- Methodological Answer : The compound serves as a building block for non-proteinogenic amino acids in natural products. For instance, in actinoramide A synthesis, the (2S,3R) configuration is critical for binding to malarial proteases. Solid-phase peptide synthesis (SPPS) with HBTU/HOBt activation is used to incorporate this residue, followed by deprotection (TFA) and global deoxygenation (NaBH) to finalize the structure. Biological activity assays (e.g., IC against Plasmodium falciparum) confirm its role in antimalarial activity .
Safety and Handling
Q. What precautions are essential when handling this compound in aqueous reactions?
- Methodological Answer : Use fume hoods and PPE (nitrile gloves, safety goggles) due to potential respiratory irritation (GHS H315/H319). In aqueous basic conditions, monitor pH to avoid Boc group hydrolysis. Spills should be neutralized with dilute acetic acid, absorbed in vermiculite, and disposed as hazardous waste. First aid for eye exposure requires 15-minute rinsing with saline followed by ophthalmologist consultation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
